![molecular formula C22H23ClN2O3S B2500290 6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251542-81-0](/img/structure/B2500290.png)
6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
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Description
The compound 6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a derivative of the 1,4,2-benzodithiazine class. These compounds are of significant interest due to their potential biological activities, particularly in the field of cancer research. The derivatives synthesized in the studies have shown varying degrees of cytotoxic effects against different human cancer cell lines, indicating their potential as anticancer agents .
Synthesis Analysis
The synthesis of related 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives involves the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines to produce a series of compounds with different substituents . Another method includes the reaction of 4-chloro-2-mercaptobenzenesulfonamides with various aldehydes, aldehyde acetals, or acid anhydrides to introduce different alkyl, aryl, or heteroaryl groups at the 3-position . These synthetic routes are crucial for the development of novel compounds with enhanced anticancer activities.
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a benzodithiazine core with a chlorine atom and various substituents that influence their biological activity. The structure-activity relationship (SAR) is explored using quantitative structure-activity relationship (QSAR) models, which have identified key molecular features such as the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO) that are important for cytotoxic activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are designed to introduce functional groups that can potentially interact with biological targets. The cytotoxic effects observed in the studies suggest that these compounds may interact with cellular components in cancer cells, leading to cell death. The selective cytotoxic effects of certain compounds indicate that the introduced substituents play a significant role in determining the specificity of these interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the benzodithiazine core. These properties are essential for the compounds' biological activity and their potential development as anticancer drugs. For instance, compound 7 from paper showed remarkable activity against the leukemia CCRF-CEM cell line, which could be attributed to its unique physical and chemical characteristics.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds often involves reactions with different amines and nucleophiles under various conditions. For instance, the reaction of tetrahydrobenzo[b]thiophene derivatives with primary and secondary amines, such as piperidine, leads to the formation of carboxamide and benzamide derivatives. Microwave irradiation has been utilized to facilitate these reactions, indicating a method for efficient synthesis (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). Additionally, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been described, leading to the preparation of sulfur–nitrogen heterocycles (Bryce, 1984).
Biological Activities
Certain derivatives of the benzothiazine class have shown promising biological activities. For example, compounds derived from 4-hydroxyl-3-acyl(alkoxylcarbonyl)-2H-1,2-benzothiazine-1,1-dioxides exhibited good herbicidal activity and plant-growth regulating activity (Guo, 1996). Moreover, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from ethyl thiophene carboxylate and involving reactions with piperidine, showed antimicrobial activity (Faty, Hussein, & Youssef, 2010).
Advanced Applications
The exploration of the bioactive conformation of certain piperidine derivatives, specifically within the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, reveals insights into their role as opioid receptor antagonists. This includes studies on the structural features affecting ligand binding and the structure-function relationships (Le Bourdonnec et al., 2006).
properties
IUPAC Name |
[6-chloro-4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-2-16-7-6-8-18(13-16)25-15-21(22(26)24-11-4-3-5-12-24)29(27,28)20-10-9-17(23)14-19(20)25/h6-10,13-15H,2-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXIPIKUWDDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(3-ethylphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide |
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